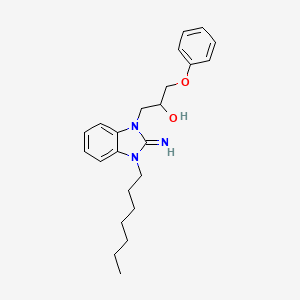![molecular formula C17H17BrN2O3 B11657899 5-bromo-2-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11657899.png)
5-bromo-2-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethoxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a chemical compound with the molecular formula C₁₇H₁₇BrN₂O₃ It belongs to the class of hydrazides and contains a bromine atom, an ethoxy group, and a substituted benzene ring
Preparation Methods
Synthetic Routes:: The synthetic route for 5-bromo-2-ethoxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-methoxybenzohydrazide. The reaction proceeds via the Schiff base formation between the aldehyde and hydrazide functional groups.
Reaction Conditions::- Reactants: 5-bromo-2-ethoxybenzaldehyde, 2-methoxybenzohydrazide
- Solvent: Ethanol or another suitable solvent
- Catalyst: None required
- Temperature: Room temperature
- Reaction Time: A few hours
Industrial Production Methods:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
5-Bromo-2-ethoxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common reagents and conditions:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major products:
- Oxidation: The imine may be converted to an oxime or other functional groups.
- Reduction: The imine can be reduced to the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: Exploration as a scaffold for drug development.
Biological Studies: Investigation of its interactions with biological targets.
Industry: Possible use in organic synthesis or materials science.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific molecular targets or pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers may compare this compound with related hydrazides or benzaldehyde derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C17H17BrN2O3 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-3-23-16-9-8-13(18)10-14(16)17(21)20-19-11-12-6-4-5-7-15(12)22-2/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
HTUSWVANCOOIOL-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11657825.png)
![(5E)-3-[3-Oxo-3-(10H-phenothiazin-10-YL)propyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11657841.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B11657846.png)
![N-(3-Nitrophenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11657851.png)
![ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11657856.png)
![Methyl 6-methyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657858.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11657866.png)
![propyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11657869.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11657879.png)
![methyl 4-[(E)-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11657880.png)
![N-[(2Z,5Z)-4-hydroxy-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B11657881.png)
![Methyl {[4-(3-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11657888.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11657897.png)
